molecular formula C4H4ClN3O2 B1515395 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole CAS No. 1428577-87-0

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Cat. No. B1515395
M. Wt: 164.56 g/mol
InChI Key: POXLZEWCWNUVDW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a labeled form of 5-Chloro-4-nitro-1H-pyrazole, which is a pyrazole derivative that has been used in the development of agrochemicals and pharmaceuticals. The incorporation of deuterium into the methyl group of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole allows for its use in studies that involve the tracking of metabolic pathways.

Mechanism Of Action

The mechanism of action of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is not well-defined. However, its incorporation into drug molecules allows for the tracking of drug metabolism and the determination of drug clearance rates.

Biochemical And Physiological Effects

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole does not have any known biochemical or physiological effects on its own. Its use is limited to research applications.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in lab experiments include its high purity, its ability to track metabolic pathways, and its use in the development of new drug candidates. However, its limitations include its cost, limited availability, and the need for specialized equipment to detect deuterium-labeled compounds.

Future Directions

There are several future directions for the use of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in research. These include:
1. The development of new drug candidates that incorporate 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole for the tracking of drug metabolism and the determination of drug clearance rates.
2. The study of drug-drug interactions using 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole-labeled compounds.
3. The investigation of metabolic pathways using 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole-labeled compounds.
4. The use of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in the development of new agrochemicals.
5. The investigation of the pharmacokinetics of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole-labeled compounds for the development of new diagnostic tools.
In conclusion, 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a chemical compound that has potential applications in various scientific research studies. Its incorporation into drug molecules allows for the tracking of metabolic pathways and the determination of drug clearance rates. While its use is limited to research applications, there are several future directions for its use in the development of new drug candidates and in the investigation of metabolic pathways and drug-drug interactions.

Scientific Research Applications

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole has been used in various scientific research studies, including drug metabolism and pharmacokinetic studies. The labeled compound allows for the tracking of metabolic pathways and the determination of drug clearance rates. It has also been used in the development of new drug candidates and in the study of drug-drug interactions.

properties

IUPAC Name

5-chloro-4-nitro-1-(trideuteriomethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLZEWCWNUVDW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857353
Record name 5-Chloro-1-(~2~H_3_)methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

CAS RN

1428577-87-0
Record name 5-Chloro-1-(~2~H_3_)methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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